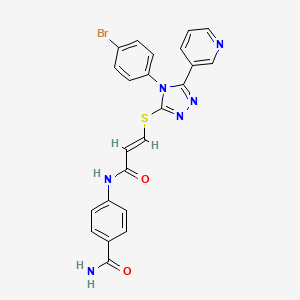
N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide is an organic compound that features a bromophenyl group attached to a sulfonohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide typically involves the reaction of 2-bromophenylhydrazine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The sulfonohydrazide group can participate in redox reactions, potentially forming sulfonyl derivatives or hydrazones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include sulfonyl derivatives.
Reduction Reactions: Products include hydrazones or amines.
Applications De Recherche Scientifique
N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfonohydrazide moiety can form hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Bromophenyl)-2-chloronicotinamide: Similar structure with a nicotinamide moiety instead of a sulfonohydrazide group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and exhibits antimicrobial and anticancer activities.
Uniqueness
N’-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide is unique due to its specific combination of a bromophenyl group and a sulfonohydrazide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1220-87-7 |
|---|---|
Formule moléculaire |
C13H13BrN2O2S |
Poids moléculaire |
341.23 g/mol |
Nom IUPAC |
N'-(2-bromophenyl)-4-methylbenzenesulfonohydrazide |
InChI |
InChI=1S/C13H13BrN2O2S/c1-10-6-8-11(9-7-10)19(17,18)16-15-13-5-3-2-4-12(13)14/h2-9,15-16H,1H3 |
Clé InChI |
CDWZBRMGICHJFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)



![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13083476.png)


![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)


![[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid](/img/structure/B13083503.png)

